Glycyl-H 1152 dihydrochloride

Overview

Description

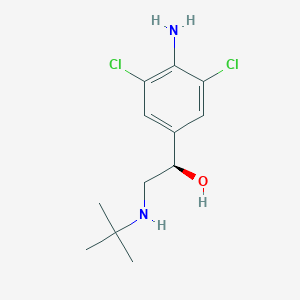

Glycyl-H 1152 dihydrochloride is a glycyl analog of the Rho-kinase inhibitor H 1152 dihydrochloride . It displays improved ROCKII selectivity . IC50 values are 0.0118, 2.35, 2.57, 3.26, > 10 and >10 μM for ROCKII, Aurora A, CAMKII, PKG, PKA, and PKC respectively .

Molecular Structure Analysis

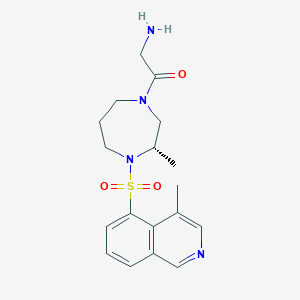

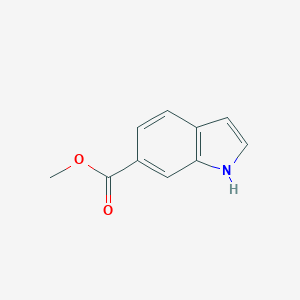

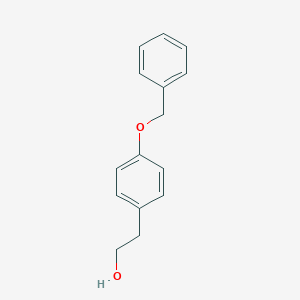

The molecular formula of Glycyl-H 1152 dihydrochloride is C18H24N4O3S . The IUPAC name is 2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone .Physical And Chemical Properties Analysis

Glycyl-H 1152 dihydrochloride has a molecular weight of 376.5 g/mol . It is soluble to 100 mM in water and to 50 mM in DMSO . The compound has a topological polar surface area of 105 Ų .Scientific Research Applications

Cytoskeletal Stability Research

Glycyl-H 1152 dihydrochloride: is a potent inhibitor of Rho-associated kinases (ROCK), which play a crucial role in cytoskeletal stability . By inhibiting ROCK, researchers can study the effects on cell shape, motility, and division. This compound is particularly useful in understanding diseases where cytoskeletal dysregulation is a factor, such as cancer metastasis and neurodegenerative disorders.

Cell Adhesion and Proliferation Studies

This compound aids in the exploration of cell adhesion mechanisms by modulating the activity of ROCK kinases involved in cell-to-cell and cell-to-extracellular matrix interactions . It’s also employed in proliferation studies to investigate how inhibiting ROCK affects cell cycle progression and growth rates, providing insights into potential cancer therapies.

Smooth Muscle Contraction Analysis

Glycyl-H 1152 dihydrochloride: is used to analyze smooth muscle contraction, particularly in vascular biology research. By inhibiting ROCK, scientists can observe changes in smooth muscle tone and contractions, which has implications for understanding and treating cardiovascular diseases .

Stem Cell Renewal and Differentiation

Researchers utilize this compound to study stem cell renewal and differentiation processes. ROCK inhibition can influence stem cell fate decisions, which is significant for regenerative medicine and developing stem cell therapies .

Neurobiology and Neuropharmacology

In neurobiology, Glycyl-H 1152 dihydrochloride helps dissect the role of ROCK in neuron function and survival. Its application in neuropharmacology includes screening for potential neuroprotective drugs, especially for conditions like Parkinson’s and Alzheimer’s disease .

Ophthalmology Research

The compound is also relevant in ophthalmology research, particularly in the study of trabecular meshwork cells in the eye. It helps in understanding intraocular pressure regulation and the pathophysiology of glaucoma, offering a pathway to novel treatments .

Mechanism of Action

Target of Action

Glycyl-H 1152 dihydrochloride is a glycyl analog of the Rho-kinase inhibitor H 1152 dihydrochloride . Its primary targets are Rho-associated coiled-coil kinase II (ROCKII) , Aurora A , calcium/calmodulin-dependent protein kinase II (CAMKII) , and protein kinase G (PKG) . These targets play crucial roles in various cellular processes, including cell contraction, motility, proliferation, and apoptosis.

Mode of Action

Glycyl-H 1152 dihydrochloride inhibits its targets by binding to their active sites, thereby preventing them from catalyzing their respective reactions . This inhibition results in changes in cellular processes regulated by these targets. For example, the inhibition of ROCKII can lead to reduced cell contraction .

Biochemical Pathways

The inhibition of ROCKII, Aurora A, CAMKII, and PKG by Glycyl-H 1152 dihydrochloride affects several biochemical pathways. For instance, the inhibition of ROCKII can impact the RhoA/ROCK pathway, which regulates myosin light chain (MLC) phosphorylation and thus controls cell contraction . Similarly, the inhibition of CAMKII can affect calcium signaling, which plays a key role in various cellular functions .

Result of Action

The molecular and cellular effects of Glycyl-H 1152 dihydrochloride’s action primarily involve changes in cell contraction. For example, it has been shown to inhibit spontaneous ex vivo contractions in pregnant human myometrium, suggesting its potential as a tocolytic agent .

properties

IUPAC Name |

2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S.2ClH/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19;;/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3;2*1H/t14-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDBNQGLZFSHQZ-UTLKBRERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Cl2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycyl-H 1152 dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)